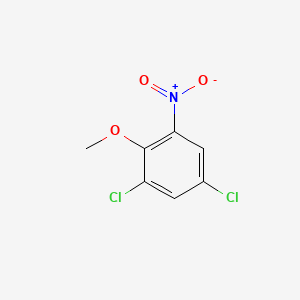

1,5-Dichloro-2-methoxy-3-nitrobenzene

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 1,5-Dichloro-2-methoxy-3-nitrobenzene involves various chemical methodologies, including halogenation, nitration, and the use of methoxy groups. Although specific details on the synthesis of 1,5-Dichloro-2-methoxy-3-nitrobenzene are not directly provided, related compounds have been synthesized through methods that can be adapted for its production. For example, the synthesis of 1,2-Dichloro-4-nitrobenzene was achieved by chlorination of p-nitrochlorobenzene, suggesting a possible route for the dichloro and nitro functionalization of benzene derivatives (Zhang Wei-guang, 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to 1,5-Dichloro-2-methoxy-3-nitrobenzene, such as substituted methoxybenzene derivatives, has been studied extensively. These studies reveal that the arrangement of substituents on the benzene ring significantly influences the overall molecular geometry, including planarity and the presence of steric hindrance between substituent groups. For instance, the molecular structure of certain methoxybenzene derivatives shows that molecules can be planar or exhibit twisted conformations due to steric effects (H. Fun et al., 1997).

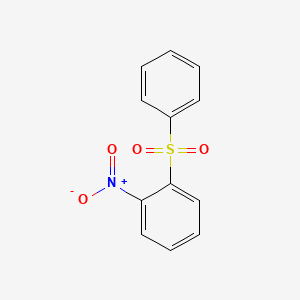

Chemical Reactions and Properties

1,5-Dichloro-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including nucleophilic substitution and reactions with diazomethane. These reactions are influenced by the presence of electron-withdrawing and electron-donating groups, which affect the compound's reactivity. For example, the presence of the nitro group enhances the electrophilic character of the benzene ring, facilitating nucleophilic aromatic substitution reactions (T. Giannopoulos et al., 2000).

Physical Properties Analysis

The physical properties of compounds similar to 1,5-Dichloro-2-methoxy-3-nitrobenzene, such as solubility, melting point, and crystal structure, are determined by their molecular structure and intermolecular interactions. For instance, the crystal structure analysis of related nitrobenzene derivatives reveals the presence of halogen bonds and π-π stacking interactions, which contribute to the stability and packing of molecules in the solid state (E. Bosch et al., 2022).

Wissenschaftliche Forschungsanwendungen

Nucleophilic Aromatic Substitution Reactions

Studies have demonstrated the utility of nucleophilic aromatic substitution reactions in synthesizing complex benzene derivatives, including those related to 1,5-Dichloro-2-methoxy-3-nitrobenzene. For example, tele nucleophilic aromatic substitutions have been employed for the synthesis of the 1,4-Benzothiazine-3(4H)-one ring system from 3-Nitrobenzoic Acid, showcasing innovative approaches to ring synthesis (Giannopoulos et al., 2000).

Structural and Computational Analysis

The impact of halogen atoms on the molecular structure and intermolecular interactions has been analyzed through a comparison of structures such as 1,3-dichloro-5-nitrobenzene, indicating the role of halogen size in affecting nonbonded close contacts between molecules (Bosch, Bowling, & Speetzen, 2022).

Synthesis Corrections and Methodologies

Corrections to previously reported synthesis methods for compounds like 4-methoxy-3,5-dinitrobenzaldehyde have been published, clarifying the actual products of certain reactions and providing insights into more accurate synthetic routes (Monk et al., 2003).

Electron Attachment and Detachment Studies

Research on the behavior of nitrobenzene derivatives under electron attachment and detachment conditions offers insights into the formation and stability of negative ions, contributing to our understanding of molecular reactivity (Asfandiarov et al., 2007).

Quantum Dot Sensing of Nitroaromatic Compounds

The development of quantum dot-based sensors for the detection of nitroaromatic compounds highlights the application of dichloronitrobenzene derivatives in environmental monitoring and security. Such sensors utilize the quenching effect of nitroaromatic compounds on the fluorescence of quantum dots, enabling the detection of explosives' precursors (Algarra et al., 2011).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, not breathing dust, and keeping the substance in a dry, cool, and well-ventilated place .

Eigenschaften

IUPAC Name |

1,5-dichloro-2-methoxy-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO3/c1-13-7-5(9)2-4(8)3-6(7)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQRXLBNJKPMELG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190625 | |

| Record name | 2,6-Dichloro-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dichloro-2-methoxy-3-nitrobenzene | |

CAS RN |

37138-82-2 | |

| Record name | 2,6-Dichloro-4-nitroanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037138822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichloro-4-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

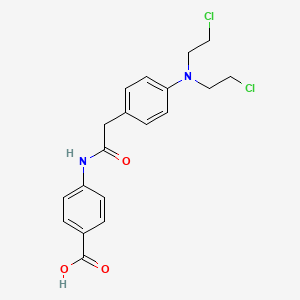

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![17-(5,6-Dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B1209023.png)